molecular formula C9H13ClN4 B8538333 5-Chloro-N3-cyclopentylpyridazine-3,4-diamine

5-Chloro-N3-cyclopentylpyridazine-3,4-diamine

Cat. No. B8538333
M. Wt: 212.68 g/mol
InChI Key: ACGORSRHLBZQCG-UHFFFAOYSA-N
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Patent
US08952008B2

Procedure details

A mixture of 5-chloro-N-3-cyclopentylpyridazine-3,4-diamine (Preparation 12, 1.2 g, 5.64 mmol) and triethylorthoformate (10 mL) were heated to reflux for 1.5 hours. The reaction mixture was allowed to cool to room temperature, concentrated in vacuo and triturated with EtOAc (20 mL). The solid was filtered and the filtrate was reduced to dryness. The crude material was purified by silica gel column chromatography eluting with EtOAc to afford the title compound as a yellow solid in 51% yield, 902 mg.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Yield
51%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([NH2:14])=[C:4]([NH:8][CH:9]2[CH2:13][CH2:12][CH2:11][CH2:10]2)[N:5]=[N:6][CH:7]=1.[CH2:15](OC(OCC)OCC)C>>[Cl:1][C:2]1[C:3]2[N:14]=[CH:15][N:8]([CH:9]3[CH2:13][CH2:12][CH2:11][CH2:10]3)[C:4]=2[N:5]=[N:6][CH:7]=1

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
ClC=1C(=C(N=NC1)NC1CCCC1)N
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)OC(OCC)OCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
were heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1.5 hours
Duration
1.5 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
triturated with EtOAc (20 mL)
FILTRATION
Type
FILTRATION
Details
The solid was filtered
CUSTOM
Type
CUSTOM
Details
The crude material was purified by silica gel column chromatography
WASH
Type
WASH
Details
eluting with EtOAc

Outcomes

Product
Name
Type
product
Smiles
ClC=1C2=C(N=NC1)N(C=N2)C2CCCC2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 51%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.